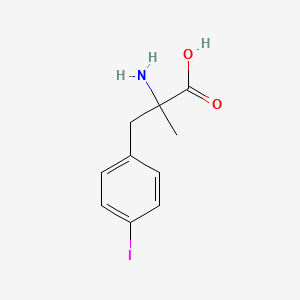![molecular formula C7H12O B12318971 Bicyclo[3.1.0]hexan-3-ylmethanol](/img/structure/B12318971.png)
Bicyclo[3.1.0]hexan-3-ylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[3.1.0]hexan-3-ylmethanol is a bicyclic organic compound that features a unique structure with a three-membered ring fused to a five-membered ring. This compound is of significant interest in medicinal chemistry due to its conformationally constrained structure, which can confer tighter binding to target proteins and better selectivity, resulting in fewer off-target effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicyclo[3.1.0]hexan-3-ylmethanol can be synthesized through various methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method uses an organic or an iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[3.1.0]hexan-3-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl group and the strained bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound to the corresponding ketone or carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the compound to its corresponding alcohol or alkane.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Bicyclo[3.1.0]hexan-3-ylmethanol has several scientific research applications:
Mécanisme D'action
The mechanism by which bicyclo[3.1.0]hexan-3-ylmethanol exerts its effects involves its ability to bind tightly to target proteins. The conformationally constrained structure of the compound allows for better selectivity and reduced off-target effects. The molecular targets and pathways involved are primarily related to its interaction with enzymes and proteins, which can lead to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane: Bicyclo[3.1.0]hexan-3-ylmethanol is a conformationally constrained bioisostere of cyclohexane.
Thujone: This compound contains the cis-bicyclo[3.1.0]hexane core structure and is found in absinthe.
Drospirenone: A bicyclo[3.1.0]hexane-containing drug used in birth control.
Uniqueness
This compound is unique due to its rigid structure, which provides better selectivity and tighter binding to target proteins compared to other similar compounds. This makes it a valuable compound in drug discovery and medicinal chemistry .
Propriétés
Formule moléculaire |
C7H12O |
|---|---|
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
3-bicyclo[3.1.0]hexanylmethanol |
InChI |
InChI=1S/C7H12O/c8-4-5-1-6-3-7(6)2-5/h5-8H,1-4H2 |
Clé InChI |
UPIIUAPEQOCMGL-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC2C1C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Dimethylamino)pyrrolidin-2-yl]methanol;dihydrochloride](/img/structure/B12318888.png)
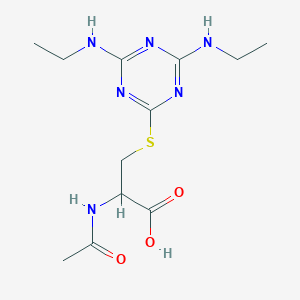
![3-[4-(difluoromethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12318895.png)
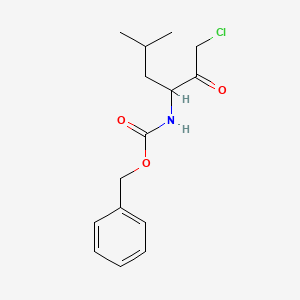
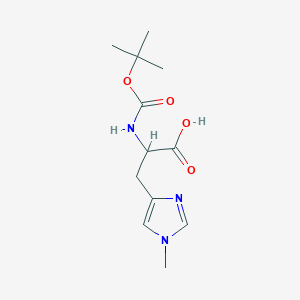
![2-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid](/img/structure/B12318922.png)
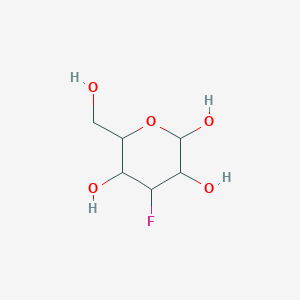
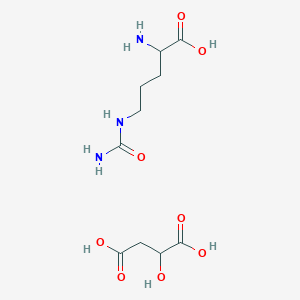
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidine-2,4-dione](/img/structure/B12318946.png)
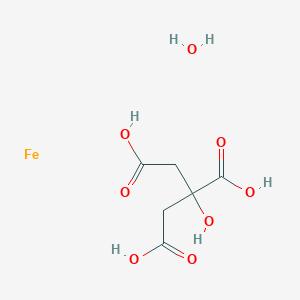
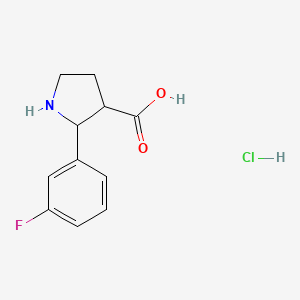

![N-[2-(6-Bromo-naphthalen-2-yloxy)-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl]-acetamide](/img/structure/B12318980.png)
